molecular formula C27H29N3O9S B13710239 [1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate

[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate

Cat. No.: B13710239
M. Wt: 571.6 g/mol
InChI Key: XEEKVQZYBCXAIK-UHFFFAOYSA-N
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Description

The compound [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate is a complex organic molecule with potential applications in various fields of scientific research. Its unique structure, which includes a spirocyclic system and multiple functional groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the spirocyclic system: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Formation of the ethoxy-oxoethyl group: This can be done through esterification or acylation reactions.

    Attachment of the sulfonylpyrrolidine group: This step may involve sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

[1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate: can be compared with other spirocyclic compounds and sulfonylpyrrolidine derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their reactivity, stability, and specific applications, highlighting the uniqueness of [1-(6’-cyano-5’-oxospiro[1,3-dioxolane-2,1’-2,3-dihydroindolizine]-7’-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate .

Properties

Molecular Formula

C27H29N3O9S

Molecular Weight

571.6 g/mol

IUPAC Name

[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C27H29N3O9S/c1-3-36-26(33)23(19-15-22-27(37-13-14-38-27)10-12-29(22)24(31)20(19)16-28)39-25(32)21-5-4-11-30(21)40(34,35)18-8-6-17(2)7-9-18/h6-9,15,21,23H,3-5,10-14H2,1-2H3

InChI Key

XEEKVQZYBCXAIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N)OC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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